NRX-2663

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

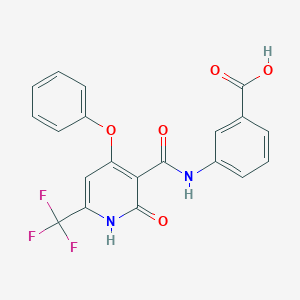

C20H13F3N2O5 |

|---|---|

分子量 |

418.3 g/mol |

IUPAC名 |

3-[[2-oxo-4-phenoxy-6-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]benzoic acid |

InChI |

InChI=1S/C20H13F3N2O5/c21-20(22,23)15-10-14(30-13-7-2-1-3-8-13)16(18(27)25-15)17(26)24-12-6-4-5-11(9-12)19(28)29/h1-10H,(H,24,26)(H,25,27)(H,28,29) |

InChIキー |

QMARDTCIJVODCK-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)OC2=C(C(=O)NC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of NRX-2663

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NRX-2663 is a novel small molecule "molecular glue" designed to modulate the protein-protein interaction between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP. By enhancing this interaction, this compound promotes the ubiquitination and subsequent proteasomal degradation of β-catenin. This mechanism of action holds therapeutic potential in cancers characterized by the aberrant stabilization of β-catenin, a key oncogenic driver. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including detailed experimental protocols, quantitative data, and visual representations of the relevant biological pathways and experimental workflows. To date, all publicly available data on this compound is from preclinical, in vitro studies. No in vivo efficacy or clinical trial data has been made public.

Core Mechanism of Action: A Molecular Glue Approach

This compound functions as a molecular glue, a class of small molecules that induce or stabilize protein-protein interactions.[1] In the canonical Wnt signaling pathway, the destruction complex, which includes the E3 ligase SCFβ-TrCP, targets β-catenin for degradation. This process is initiated by the phosphorylation of β-catenin at key serine residues (Ser33 and Ser37), which creates a recognition site for β-TrCP.[2] However, in many cancers, mutations in β-catenin or components of the destruction complex prevent this phosphorylation, leading to the accumulation of β-catenin and the activation of oncogenic gene transcription.[1]

This compound is designed to overcome this by directly enhancing the binding affinity between β-catenin and β-TrCP, even in the context of mutations that would otherwise impair this interaction.[1] It achieves this by binding to a pocket at the interface of the β-catenin/β-TrCP complex, thereby stabilizing the interaction and promoting the transfer of ubiquitin to β-catenin, marking it for degradation by the proteasome.[2]

Signaling Pathway

The following diagram illustrates the β-catenin degradation pathway and the mechanism of action of this compound.

Caption: β-catenin degradation pathway and the role of this compound.

Quantitative Data

The following table summarizes the in vitro binding affinity and potency of this compound as determined by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

| Compound | Target Interaction | Assay Type | EC50 (µM) | Kd (nM) | Cooperativity (-fold) | Reference |

| This compound | β-catenin : β-TrCP Interaction | TR-FRET | 22.9 | 54.8 | 13 | [3] |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay was utilized to quantify the binding affinity of this compound to the β-catenin:β-TrCP complex. The protocol is detailed below, based on the methods described in the primary literature.[2]

Objective: To determine the EC50 and Kd of this compound in enhancing the interaction between β-catenin and β-TrCP.

Materials:

-

Proteins: Recombinant GST-tagged β-TrCP and biotinylated β-catenin peptide (with relevant phosphorylation or mutations).

-

Detection Reagents: Terbium (Tb)-conjugated anti-GST antibody (donor fluorophore) and Streptavidin-conjugated d2 (acceptor fluorophore).

-

Compound: this compound dissolved in DMSO.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

Plates: Low-volume 384-well black plates.

-

Plate Reader: A microplate reader capable of TR-FRET measurements (e.g., PHERAstar).

Workflow Diagram:

Caption: Workflow for the TR-FRET binding assay.

Procedure:

-

A master mix of recombinant GST-β-TrCP, biotinylated β-catenin peptide, Tb-anti-GST antibody, and Streptavidin-d2 is prepared in assay buffer.

-

The master mix is dispensed into the wells of a 384-well plate.

-

This compound is serially diluted in DMSO and then further diluted in assay buffer before being added to the wells. A DMSO control is included.

-

The plate is incubated at room temperature for a specified period (e.g., 1-2 hours), protected from light.

-

The TR-FRET signal is measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (d2).

-

The FRET ratio (665 nm / 620 nm) is calculated and plotted against the concentration of this compound to determine the EC50 value using a suitable curve-fitting model.

In Vitro Ubiquitination Assay

This assay was employed to confirm that the enhanced binding induced by this compound leads to increased ubiquitination of β-catenin. The protocol is based on established in vitro ubiquitination methods.[2]

Objective: To visually assess the enhancement of β-catenin ubiquitination in the presence of this compound.

Materials:

-

Enzymes: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), and the SCFβ-TrCP E3 ligase complex.

-

Substrate: Recombinant β-catenin (or a peptide fragment).

-

Ubiquitin: Wild-type ubiquitin.

-

Energy Source: ATP.

-

Compound: this compound dissolved in DMSO.

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT.

-

Detection: Anti-β-catenin antibody and anti-ubiquitin antibody for Western blotting.

Workflow Diagram:

Caption: Workflow for the in vitro ubiquitination assay.

Procedure:

-

A reaction mixture containing E1, E2, SCFβ-TrCP, β-catenin, and ubiquitin in reaction buffer is prepared.

-

This compound or a DMSO vehicle control is added to the reaction mixture.

-

The reaction is initiated by the addition of ATP.

-

The reaction is incubated at 37°C for a defined time (e.g., 60 minutes).

-

The reaction is stopped by adding SDS-PAGE sample buffer and heating.

-

The reaction products are resolved by SDS-PAGE and transferred to a membrane for Western blotting.

-

The membrane is probed with antibodies against β-catenin and ubiquitin to visualize the formation of polyubiquitinated β-catenin species, which appear as a high-molecular-weight smear.

Preclinical Development Status

The initial discovery and in vitro characterization of this compound were reported in 2019 by researchers at Nurix Therapeutics.[1] The published study demonstrated proof-of-concept for the molecular glue approach in targeting mutant β-catenin in a cellular system.[2] However, a comprehensive search of publicly available information, including company pipelines, press releases, and clinical trial registries, did not yield any data on the in vivo efficacy or clinical development of this compound.[4][5][6] Recent updates from Nurix Therapeutics focus on other clinical-stage assets in their pipeline.[4] Therefore, the current preclinical and clinical status of this compound remains undisclosed in the public domain.

Conclusion

This compound represents a promising, rationally designed molecular glue that effectively enhances the interaction between β-catenin and its E3 ligase, SCFβ-TrCP, leading to the ubiquitination and degradation of this key oncoprotein in vitro. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of similar molecules. While the preclinical and clinical development path of this compound is not publicly known, the foundational work on this compound has significantly contributed to the growing field of targeted protein degradation and the validation of the molecular glue concept for previously "undruggable" targets.

References

- 1. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nurix Therapeutics Advances Promising Targeted Protein Modulation Pipeline and Outlines 2023 Strategic Priorities - BioSpace [biospace.com]

- 5. nurixtx.com [nurixtx.com]

- 6. Nurix Therapeutics Outlines 2025 Goals and Objectives for [globenewswire.com]

An In-Depth Technical Guide to NRX-2663: A Molecular Glue Enhancing β-Catenin Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

NRX-2663 is a small molecule that has been identified as a potent enhancer of the protein-protein interaction (PPI) between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP.[1][2] Functioning as a "molecular glue," this compound facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin, particularly mutants that are resistant to degradation and implicated in oncogenesis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, supporting quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of β-Catenin and the Wnt Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical cellular cascade that governs cell proliferation, differentiation, and migration.[1] Under normal physiological conditions, cytoplasmic β-catenin levels are kept low by a "destruction complex" consisting of proteins such as Adenomatous Polyposis Coli (APC), Axin, and Glycogen Synthase Kinase 3β (GSK-3β).[1] This complex phosphorylates β-catenin, marking it for recognition by the SCFβ-TrCP E3 ubiquitin ligase, which then targets it for ubiquitination and proteasomal degradation.

Dysregulation of the Wnt pathway, often through mutations in β-catenin or components of the destruction complex, leads to the stabilization and nuclear accumulation of β-catenin.[1] In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of genes associated with cell proliferation and survival, a hallmark of many cancers. Mutations that impair the phosphorylation of β-catenin, particularly at serines 33 and 37, prevent its recognition by β-TrCP, leading to its oncogenic stabilization.[2] this compound has emerged as a promising therapeutic strategy by restoring the interaction between mutant β-catenin and β-TrCP.

Mechanism of Action: this compound as a Molecular Glue

This compound functions as a molecular glue, a small molecule that enhances the affinity between two proteins that would otherwise interact weakly or not at all.[2] It binds at the interface of β-catenin and β-TrCP, inducing a conformational change that stabilizes their interaction. Specifically, the phenoxy substitution at the 4-position of the trifluoromethyl pyridone core of this compound induces a rearrangement of β-catenin's Leu31 residue, creating a larger and more favorable binding pocket.[2] This enhanced binding restores the ability of SCFβ-TrCP to ubiquitinate mutant β-catenin, thereby promoting its degradation by the 26S proteasome.

Signaling Pathway Diagram

Caption: Simplified Wnt/β-Catenin Signaling Pathway and the Action of this compound.

Quantitative Data

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Value | Description |

| EC50 | 22.9 μM | The concentration of this compound that results in 50% enhancement of the binding between β-catenin peptide and β-TrCP. |

| Kd | 54.8 nM | The dissociation constant for the binding of β-catenin peptide to β-TrCP in the presence of this compound. |

| EC50 (pSer33/Ser37 β-catenin) | 80 ± 4 µM | The concentration of this compound that results in 50% enhancement of the binding between a doubly phosphorylated β-catenin peptide and β-TrCP. |

| Binding Cooperativity | 13-fold | The fold-increase in binding affinity of pSer33/Ser37 β-catenin to β-TrCP in the presence of this compound. |

Table 2: Cellular Activity of this compound Analogs

| Compound | Cellular Degradation of S33E/S37A mutant β-catenin |

| NRX-103094 | Degradation observed at concentrations ≥ 20 μM |

| NRX-252262 | Degradation observed at concentrations of ~35 μM |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to quantify the interaction between β-catenin and β-TrCP in the presence of this compound.

Experimental Workflow:

Caption: TR-FRET Binding Assay Workflow.

Materials:

-

BODIPY-FL-labeled β-catenin peptides (residues 17-48) with varying phosphorylation states (e.g., pSer33/Ser37).

-

Purified β-TrCP complex.

-

This compound.

-

Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT.

-

384-well low-volume black plates.

-

TR-FRET compatible microplate reader.

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

To each well of a 384-well plate, add a constant concentration of the β-TrCP complex (e.g., 300 pM).

-

Add the serially diluted this compound to the wells.

-

Initiate the binding reaction by adding the BODIPY-FL-labeled β-catenin peptide to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths.

-

The data is typically fitted to a one-site binding model to determine EC50 and Kd values.

In Vitro β-Catenin Ubiquitylation Assay

This assay assesses the ability of this compound to enhance the ubiquitylation of β-catenin by the SCFβ-TrCP complex.

Experimental Workflow:

Caption: In Vitro Ubiquitylation Assay Workflow.

Materials:

-

Fluorescently-labeled β-catenin peptide (residues 17-60).

-

Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), and SCFβ-TrCP E3 ligase complex.

-

Wild-type ubiquitin.

-

ATP.

-

This compound.

-

Ubiquitylation Buffer: 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 2 mM DTT.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Fluorescence gel scanner.

Procedure:

-

Set up ubiquitylation reactions in a final volume of 20-50 µL.

-

Combine the fluorescently-labeled β-catenin peptide (e.g., 4 µM), E1, E2, SCFβ-TrCP, and ubiquitin in the ubiquitylation buffer.

-

Add varying concentrations of this compound or DMSO as a control.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 37°C for a specified time course (e.g., 0, 30, 60, 90 minutes).

-

Stop the reactions by adding SDS-PAGE sample buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the ubiquitinated β-catenin species using a fluorescence gel scanner. Increased high-molecular-weight bands indicate enhanced ubiquitylation.

Cellular Degradation of Mutant β-Catenin Assay

This assay determines the ability of this compound to induce the degradation of a stabilized mutant form of β-catenin in a cellular context.

Experimental Workflow:

References

NRX-2663: A Molecular Glue for Targeted β-catenin Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NRX-2663 is a pioneering small molecule "molecular glue" designed to induce the degradation of β-catenin, a critical oncogenic driver in multiple cancers. Unlike traditional inhibitors, this compound functions by enhancing the natural protein-protein interaction between β-catenin and its E3 ubiquitin ligase, SCFβ-TrCP. This targeted protein degradation strategy offers a promising therapeutic avenue for cancers harboring mutations that lead to the stabilization and accumulation of β-catenin. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols for its characterization.

Introduction to β-catenin and the Wnt Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Under normal physiological conditions, cytoplasmic β-catenin levels are kept low through a "destruction complex" consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). This complex facilitates the phosphorylation of β-catenin at key serine and threonine residues, marking it for ubiquitination by the SCFβ-TrCP E3 ligase and subsequent proteasomal degradation.

In many cancers, mutations in components of the destruction complex or in β-catenin itself prevent its phosphorylation and degradation. This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of genes involved in proliferation, survival, and metastasis.

This compound: Mechanism of Action

This compound is a small molecule that acts as a molecular glue, effectively restoring the interaction between mutated, phosphorylation-impaired β-catenin and its E3 ligase, SCFβ-TrCP.[1][2][3] By binding to a pocket at the interface of β-catenin and β-TrCP, this compound stabilizes the complex, facilitating the ubiquitination and subsequent proteasomal degradation of β-catenin.[3] This mechanism of action is distinct from traditional enzyme inhibitors and represents a novel therapeutic strategy for targeting "undruggable" proteins.

Signaling Pathway Diagram

Caption: Mechanism of this compound in promoting the degradation of mutant β-catenin.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Biochemical and Binding Affinity Data

| Parameter | Description | Value | Reference |

| EC50 | Concentration of this compound required to enhance the binding of β-catenin peptide to β-TrCP by 50% | 22.9 μM | [1][4] |

| Kd | Dissociation constant for the binding of this compound to the β-catenin:β-TrCP complex | 54.8 nM | [1][4] |

| EC50 (pSer33/Ser37 β-catenin) | Concentration of this compound for 50% effective binding enhancement with a phosphomimetic β-catenin peptide | 80 μM | [5] |

| Cooperativity of Binding | Fold-increase in binding affinity | 13-fold | [5] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Fluorescence Polarization (FP) Binding Assay

This assay is used to quantify the enhancement of the β-catenin:β-TrCP interaction by this compound.

Protocol:

-

Reagents:

-

Recombinant human β-TrCP/Skp1 complex.

-

Fluorescently labeled β-catenin phosphodegron peptide (residues 17-48).

-

This compound stock solution in DMSO.

-

Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well black plate, add the fluorescently labeled β-catenin peptide and the β-TrCP/Skp1 complex to each well.

-

Add the this compound dilutions to the wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Calculate the EC50 value by plotting the change in fluorescence polarization against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro Ubiquitination Assay

This assay demonstrates the ability of this compound to promote the ubiquitination of β-catenin.

Protocol:

-

Reagents:

-

Recombinant E1 activating enzyme (UBE1).

-

Recombinant E2 conjugating enzyme (UbcH5c).

-

Recombinant SCFβ-TrCP E3 ligase complex.

-

Recombinant β-catenin substrate (wild-type or mutant).

-

Ubiquitin.

-

ATP.

-

This compound stock solution in DMSO.

-

Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT.

-

-

Procedure:

-

Set up reactions containing E1, E2, SCFβ-TrCP, β-catenin, ubiquitin, and ATP in ubiquitination buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reactions.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an anti-β-catenin antibody to visualize the formation of polyubiquitinated β-catenin species (appearing as a high molecular weight smear).

-

Cellular β-catenin Degradation Assay

This assay confirms the ability of this compound to induce the degradation of β-catenin in a cellular context.

Protocol:

-

Cell Line:

-

HEK293T cells engineered to express a mutant form of β-catenin (e.g., S33E/S37A phosphomimetic).

-

-

Procedure:

-

Plate the HEK293T cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time course (e.g., 4, 8, 12, 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting.

-

Probe the Western blots with antibodies against β-catenin and a loading control (e.g., GAPDH or β-actin).

-

Quantify the band intensities to determine the extent of β-catenin degradation at each this compound concentration and time point.

-

Experimental and Logical Workflows

Experimental Workflow for Characterizing this compound

Caption: A streamlined workflow for the discovery and characterization of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the field of targeted protein degradation. Its ability to act as a molecular glue to restore the degradation of oncogenic β-catenin provides a compelling rationale for its further development as a therapeutic agent. Future research will likely focus on optimizing the potency and pharmacokinetic properties of this compound and related compounds, as well as exploring their efficacy in various preclinical cancer models. As of late 2025, there is no publicly available information regarding the clinical trial status of this compound. The continued investigation of molecular glues like this compound holds great promise for expanding the druggable proteome and offering new treatment options for patients with cancer and other diseases driven by protein accumulation.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nurix Therapeutics Advances Promising Targeted Protein Modulation Pipeline and Outlines 2023 Strategic Priorities - BioSpace [biospace.com]

- 4. rsc.org [rsc.org]

- 5. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]

discovery and development of NRX-2663

An In-depth Technical Guide to the Discovery and Development of NRX-2663, a Molecular Glue Enhancer of the β-catenin:β-TrCP Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pioneering small molecule enhancer of the protein-protein interaction (PPI) between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1] Identified through prospective discovery methods, this compound functions as a "molecular glue," effectively promoting the ubiquitination and subsequent proteasomal degradation of β-catenin.[2][3] This is particularly significant for mutants of β-catenin where phosphorylation at key residues like Ser33 and Ser37 is impaired, a common oncogenic driver in various cancers.[4] Such mutations inhibit recognition by β-TrCP, leading to β-catenin stabilization and aberrant activation of the Wnt signaling pathway.[4][5] this compound restores this interaction, offering a novel therapeutic strategy for cancers driven by β-catenin dysregulation.[6] This document provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental data related to this compound.

Introduction to this compound

The ubiquitin-proteasome system is a critical cellular pathway for protein degradation, and its modulation presents significant therapeutic opportunities.[3] E3 ubiquitin ligases, which confer substrate specificity, are central to this system.[6] The SCFβ-TrCP complex is the E3 ligase responsible for recognizing and targeting phosphorylated β-catenin for ubiquitination.[4] In many cancers, mutations prevent the phosphorylation of β-catenin, disrupting its interaction with β-TrCP and leading to its accumulation.[4]

This compound is a small molecule designed to enhance the binding between β-catenin and β-TrCP, even in the absence of canonical phosphorylation.[6] It acts as a molecular glue, inserting into the PPI interface and stabilizing the complex.[3] This enhanced interaction facilitates the ubiquitination of mutant β-catenin, marking it for degradation by the proteasome.[7][8] The chemical details of this compound are provided in the table below.

| Chemical and Physical Properties of this compound | |

| Molecular Formula | C20H13F3N2O5 |

| Molecular Weight | 418.328 g/mol |

| CAS Number | 2763260-34-8 |

| Appearance | White solid |

| Solubility | DMSO, DMF |

Mechanism of Action

This compound's mechanism of action is centered on the enhancement of the β-catenin:β-TrCP interaction. A phenoxy substitution at the 4-position of its trifluoromethyl pyridone core induces a conformational change in β-catenin's Leu31 residue, creating a larger binding pocket.[4] This allows this compound to bind at the interface, acting as a bridge between β-catenin and β-TrCP.[7] This stabilized ternary complex is more amenable to the ubiquitination process, leading to the degradation of β-catenin.[7]

Figure 1: Signaling pathway illustrating the mechanism of action of this compound.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its ability to enhance the interaction between β-catenin and β-TrCP.

| Assay | Description | Result |

| AlphaScreen Assay | Measures the enhancement of β-catenin peptide binding to β-TrCP. | EC50 = 22.9 μM |

| Binding Affinity | Determination of the binding constant for the β-catenin:β-TrCP interaction in the presence of this compound. | Kd = 54.8 nM |

| pSer33/Ser37 β-catenin Binding Assay | Measures the potency of this compound in enhancing the binding of phosphorylated β-catenin. | EC50 = 80 μM |

| In Vitro Ubiquitination Assay | Assesses the ability of this compound to promote the ubiquitination of pSer33/Ser37 β-catenin peptide. | Marked enhancement at concentrations of 16 μM and above. |

Experimental Protocols

AlphaScreen Protein-Protein Interaction Assay

This assay was used to quantify the enhancement of the β-catenin and β-TrCP interaction by this compound.

-

Principle: An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) assay brings donor and acceptor beads into close proximity through the interaction of the target proteins. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light.

-

Protocol:

-

Biotinylated β-catenin peptide and GST-tagged β-TrCP were used.

-

Streptavidin-coated donor beads were incubated with the biotinylated β-catenin peptide.

-

Glutathione-coated acceptor beads were incubated with the GST-tagged β-TrCP.

-

The two bead-protein complexes were mixed in a microplate well with varying concentrations of this compound.

-

After incubation, the plate was read on an AlphaScreen-capable plate reader.

-

The resulting signal is proportional to the extent of the β-catenin:β-TrCP interaction.

-

Figure 2: Workflow for the AlphaScreen protein-protein interaction assay.

In Vitro Ubiquitination Assay

This assay directly measures the enzymatic activity of the SCFβ-TrCP complex on a β-catenin substrate in the presence of this compound.

-

Principle: Recombinant E1, E2, E3 (SCFβ-TrCP), ubiquitin, and the β-catenin substrate are combined. The reaction is initiated with ATP, and the ubiquitination of β-catenin is visualized by Western blot.

-

Protocol:

-

A reaction mixture was prepared containing E1 activating enzyme, E2 conjugating enzyme (UbcH5a), SCFβ-TrCP complex, and ubiquitin.

-

The pSer33/Ser37 β-catenin peptide substrate was added to the mixture.

-

Varying concentrations of this compound were added to the reaction tubes.

-

The reaction was initiated by the addition of ATP and incubated at 30°C.

-

The reaction was stopped by adding SDS-PAGE loading buffer.

-

The products were resolved by SDS-PAGE and analyzed by Western blotting using an anti-β-catenin antibody to visualize the ubiquitinated species.

-

Figure 3: Experimental workflow for the in vitro ubiquitination assay.

Summary and Future Directions

This compound represents a significant advancement in the field of targeted protein degradation. As a molecular glue that enhances a native E3 ligase-substrate interaction, it provides a powerful tool for probing the Wnt signaling pathway and offers a promising therapeutic avenue for cancers with dysregulated β-catenin.[3] The data presented herein demonstrates its potent in vitro activity. Future development will likely focus on optimizing its drug-like properties, evaluating its efficacy and safety in preclinical in vivo models, and exploring its potential in combination with other anti-cancer agents. The prospective discovery of this compound serves as a paradigm for the rational design of small molecules targeting previously "undruggable" protein-protein interactions.[1][3]

References

- 1. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction [pubmed.ncbi.nlm.nih.gov]

- 2. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. embopress.org [embopress.org]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to NRX-2663: A Molecular Glue Enhancing β-Catenin Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule NRX-2663, focusing on its target protein, E3 ligase, and mechanism of action. It is designed to offer researchers and drug development professionals a detailed understanding of the preclinical data and experimental methodologies associated with this compound.

Core Concepts: Targeting the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development. Its dysregulation, often leading to the accumulation of the transcriptional co-activator β-catenin, is a hallmark of numerous cancers. Under normal physiological conditions, β-catenin levels are tightly controlled by a multi-protein "destruction complex," which includes the E3 ubiquitin ligase SCFβ-TrCP. This complex recognizes and ubiquitinates β-catenin, targeting it for proteasomal degradation.[1] Mutations in β-catenin or components of the destruction complex can impair this process, leading to oncogenic stabilization of β-catenin.

This compound has been identified as a "molecular glue" that enhances the interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[2][3][4][5] By stabilizing this protein-protein interaction, this compound promotes the ubiquitination and subsequent degradation of β-catenin, offering a promising therapeutic strategy for cancers driven by aberrant Wnt/β-catenin signaling.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs from preclinical studies. This data highlights the potency and efficacy of these compounds in enhancing the β-catenin:β-TrCP interaction and promoting β-catenin degradation.

| Compound | Assay Type | Target | EC50 | Kd | Cooperativity | Reference |

| This compound | Binding Assay (pSer33/Ser37 β-catenin) | β-catenin:β-TrCP Interaction | 80 ± 4 µM | - | 13-fold | Simonetta et al., 2019 |

| This compound | Binding Assay (β-catenin peptide) | β-catenin:β-TrCP Interaction | 22.9 μM | 54.8 nM | - | MedChemExpress |

| NRX-252114 | Binding Assay (pSer33/S37A β-catenin peptide) | β-catenin:β-TrCP Interaction | 6.5 nM | 0.4 nM | >1500-fold | MedChemExpress |

| NRX-252262 | Cellular Degradation Assay (S33E/S37A mutant β-catenin) | Mutant β-catenin | ~35 µM | - | - | Simonetta et al., 2019 |

Signaling Pathway and Mechanism of Action

This compound functions by inserting itself at the interface of β-catenin and β-TrCP, effectively acting as a molecular adhesive. This enhanced interaction facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to β-catenin, a process catalyzed by the SCFβ-TrCP E3 ligase complex. The resulting polyubiquitin chain on β-catenin serves as a signal for its recognition and degradation by the 26S proteasome.

Caption: Mechanism of this compound-mediated β-catenin degradation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Fluorescence Polarization (FP) Binding Assay

This assay quantitatively measures the enhancement of the β-catenin:β-TrCP interaction by this compound.

-

Principle: A fluorescently labeled β-catenin peptide (tracer) will have a low polarization value when tumbling freely in solution. Upon binding to the much larger β-TrCP protein, the tracer's rotation slows, resulting in a higher polarization value. This compound is expected to increase the binding affinity, leading to a dose-dependent increase in fluorescence polarization.

-

Materials:

-

Fluorescently labeled β-catenin phosphopeptide (e.g., TAMRA-labeled)

-

Recombinant human β-TrCP/Skp1 complex

-

Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT

-

This compound stock solution in DMSO

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In each well of the microplate, add the fluorescently labeled β-catenin peptide to a final concentration of 10 nM.

-

Add the β-TrCP/Skp1 complex to a final concentration of 50 nM.

-

Add the serially diluted this compound or DMSO (vehicle control).

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Data are plotted as fluorescence polarization (mP) versus the logarithm of the compound concentration, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Caption: Fluorescence Polarization Binding Assay Workflow.

In Vitro Ubiquitylation Assay

This assay directly assesses the ability of this compound to promote the ubiquitination of β-catenin by the SCFβ-TrCP complex.

-

Principle: The assay reconstitutes the ubiquitination cascade in vitro. The formation of polyubiquitin chains on a β-catenin substrate is detected by western blotting. This compound is expected to enhance the ubiquitination of β-catenin in a dose-dependent manner.

-

Materials:

-

Recombinant human E1 (UBE1), E2 (UbcH5a), and ubiquitin

-

Recombinant human SCFβ-TrCP complex

-

Recombinant β-catenin substrate (e.g., GST-tagged)

-

Ubiquitylation Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT

-

This compound stock solution in DMSO

-

SDS-PAGE gels and western blotting reagents

-

Anti-β-catenin and anti-ubiquitin antibodies

-

-

Procedure:

-

Set up reactions in microcentrifuge tubes on ice.

-

To each tube, add E1 enzyme (100 nM), E2 enzyme (500 nM), ubiquitin (10 µM), and β-catenin substrate (200 nM) in ubiquitylation buffer.

-

Add serially diluted this compound or DMSO (vehicle control).

-

Initiate the reaction by adding the SCFβ-TrCP complex (50 nM).

-

Incubate the reactions at 37°C for 90 minutes.

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Perform western blotting using an anti-β-catenin antibody to detect the ubiquitinated forms of β-catenin, which will appear as a high-molecular-weight smear or ladder. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.

-

Caption: In Vitro Ubiquitylation Assay Workflow.

Cellular β-catenin Degradation Assay

This assay evaluates the ability of this compound to induce the degradation of β-catenin in a cellular context.

-

Principle: Cells are treated with this compound, and the levels of β-catenin are measured over time by western blotting. A decrease in the β-catenin protein level indicates compound-induced degradation.

-

Materials:

-

HEK293T cells

-

Complete growth medium (DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

Proteasome inhibitor (e.g., MG132) as a control

-

Cell lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and western blotting reagents

-

Anti-β-catenin antibody and an antibody for a loading control (e.g., anti-GAPDH or anti-actin)

-

-

Procedure:

-

Seed HEK293T cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for different time points (e.g., 4, 8, 12, 24 hours). A positive control group can be treated with a proteasome inhibitor to confirm that the degradation is proteasome-dependent.

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Perform SDS-PAGE and western blotting using an anti-β-catenin antibody to detect the levels of β-catenin.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative decrease in β-catenin levels.

-

Conclusion

This compound represents a promising class of small molecules known as molecular glues that can modulate protein-protein interactions for therapeutic benefit. By enhancing the natural interaction between β-catenin and its E3 ligase, SCFβ-TrCP, this compound promotes the degradation of a key oncogenic driver. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and similar compounds targeting the Wnt/β-catenin signaling pathway.

References

- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

NRX-2663: A Molecular Glue for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NRX-2663 is a small molecule enhancer of the protein-protein interaction between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP.[1][2][3] By acting as a "molecular glue," this compound facilitates the ubiquitination and subsequent proteasomal degradation of mutant β-catenin, a key driver in various cancers.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental data for this compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic molecule with the chemical formula C20H13F3N2O5.[4] Its structure features a trifluoromethyl pyridone core with a phenoxy substitution.[6] The detailed chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Descriptors

| Property | Value |

| IUPAC Name | 3-[[2-oxo-4-phenoxy-6-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]benzoic acid[1] |

| CAS Number | 2763260-34-8[4] |

| Molecular Formula | C20H13F3N2O5[4] |

| Molecular Weight | 418.33 g/mol [1] |

| Canonical SMILES | OC(=O)C1=CC=CC(NC(=O)C2=C(OC3=CC=CC=C3)C=C(NC2=O)C(F)(F)F)=C1[1] |

| InChI | InChI=1S/C20H13F3N2O5/c21-20(22,23)15-10-14(30-13-7-2-1-3-8-13)16(18(27)25-15)17(26)24-12-6-4-5-11(9-12)19(28)29/h1-10H,(H,24,26)(H,25,27)(H,28,29)[1] |

| InChI Key | QMARDTCIJVODCK-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Appearance | White solid[1][4] |

| Solubility | Soluble in DMSO and DMF[1][4] |

| Purity (HPLC) | ≥95%[4] |

| Storage Conditions | Refrigerated[1][4] |

Mechanism of Action: A Molecular Glue Approach

This compound functions as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact or interact weakly.[5] In the case of this compound, it enhances the binding of β-catenin to the substrate recognition subunit, β-TrCP, of the SCF E3 ubiquitin ligase complex.[2][3]

Mutations in β-catenin, particularly at serine residues (S33 and S37) that are normally phosphorylated, prevent its recognition by β-TrCP, leading to its accumulation and the subsequent activation of oncogenic signaling pathways.[5] this compound overcomes this by binding to the β-catenin:β-TrCP interface, creating a larger, more favorable binding pocket.[6] This enhanced interaction restores the ubiquitination of mutant β-catenin, marking it for degradation by the 26S proteasome.[4]

Signaling Pathway

References

- 1. alfa-labotrial.com [alfa-labotrial.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tenovapharma.com [tenovapharma.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Ubiquitination Assay for NRX-2663

Introduction

Ubiquitination is a critical post-translational modification that governs protein stability and signaling pathways.[1][2][3] This process involves a sequential enzymatic cascade of ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3) to attach ubiquitin to a substrate protein.[2][3] Dysregulation of this pathway is implicated in various diseases, including cancer.[4][5] NRX-2663 is a small molecule enhancer of the protein-protein interaction between the E3 ligase substrate receptor β-TrCP and its substrate, β-catenin.[6][7][8] Specifically, it acts as a "molecular glue" to promote the ubiquitination and subsequent degradation of β-catenin, a key component of the Wnt signaling pathway that is often dysregulated in cancer.[5][7][8] These application notes provide a detailed protocol for an in vitro ubiquitination assay to characterize the activity of this compound.

Principle of the Assay

This in vitro ubiquitination assay reconstitutes the key components of the ubiquitination machinery to measure the ability of this compound to enhance the ubiquitination of its target substrate, β-catenin, by the SCFβ-TrCP E3 ligase complex. The assay involves incubating recombinant E1, E2, E3 (SCFβ-TrCP), ubiquitin, and the β-catenin substrate in the presence and absence of this compound. The ubiquitination of β-catenin is then detected by western blotting, looking for the appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated forms of the substrate.

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound's effect on the β-catenin:β-TrCP interaction and ubiquitination.

| Parameter | Substrate | Value | Reference |

| EC50 | β-catenin peptide binding to β-TrCP | 22.9 μM | [6] |

| Kd | β-catenin peptide binding to β-TrCP | 54.8 nM | [6] |

| EC50 | pSer33/Ser37 β-catenin binding to β-TrCP | 80 μM | [5][6] |

| Cooperativity of Binding | pSer33/Ser37 β-catenin | 13-fold | [5][6] |

| Effective Concentration for Ubiquitination | pSer33/Ser37 β-catenin peptide | ≥ 16 μM | [5][6] |

Experimental Protocols

Materials and Reagents

-

Enzymes:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)

-

Recombinant human SCFβ-TrCP E3 ligase complex (or individual purified components: SKP1, CUL1-RBX1, and β-TrCP)

-

-

Substrate:

-

Recombinant human β-catenin (full-length or a relevant peptide, such as pSer33/Ser37 β-catenin peptide)

-

-

Ubiquitin:

-

Recombinant human ubiquitin

-

-

Compound:

-

This compound

-

-

Buffers and Solutions:

-

10x Ubiquitination Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 10 mM DTT

-

ATP solution: 100 mM ATP in water

-

DMSO (for dissolving this compound)

-

4x SDS-PAGE Sample Buffer

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

-

Antibodies:

-

Primary antibody against β-catenin

-

Primary antibody against ubiquitin

-

HRP-conjugated secondary antibody

-

-

Other:

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Chemiluminescent substrate

-

Microcentrifuge tubes

-

Incubator or water bath

-

Detailed In Vitro Ubiquitination Assay Protocol

-

Preparation of Reagents:

-

Thaw all recombinant proteins (E1, E2, E3, ubiquitin, and β-catenin) on ice.

-

Prepare a stock solution of this compound in DMSO. Further dilute in the reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.

-

Prepare a working solution of ATP by diluting the stock to 10 mM in water.

-

-

Reaction Setup:

-

Set up the ubiquitination reactions in microcentrifuge tubes on ice. A typical reaction volume is 30-50 μL.

-

Prepare a master mix containing the common reagents (reaction buffer, E1, E2, ubiquitin, ATP) to ensure consistency.

-

The following table provides an example of a 30 μL reaction setup:

-

| Component | Stock Concentration | Volume to Add | Final Concentration |

| 10x Ubiquitination Buffer | 10x | 3 μL | 1x |

| E1 Enzyme | 500 nM | 1 μL | ~17 nM |

| E2 Enzyme | 5 μM | 1 μL | ~167 nM |

| SCFβ-TrCP E3 Ligase | 1 μM | 1 μL | ~33 nM |

| β-catenin Substrate | 10 μM | 3 μL | 1 μM |

| Ubiquitin | 1 mg/mL | 2 μL | ~7.8 μM |

| ATP | 10 mM | 1.5 μL | 0.5 mM |

| This compound or DMSO | Varies | 1 μL | Varies (e.g., 0, 10, 25, 50, 100 μM) |

| Nuclease-free water | - | Up to 30 μL | - |

-

Incubation:

-

Mix the components gently by pipetting.

-

Incubate the reactions at 37°C for 60-90 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 10 μL of 4x SDS-PAGE sample buffer.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

-

Western Blot Analysis:

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Optionally, the membrane can be stripped and re-probed with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the higher molecular weight species.

-

Mandatory Visualizations

Caption: Signaling pathway of β-catenin ubiquitination enhanced by this compound.

Caption: Experimental workflow for the in vitro ubiquitination assay of this compound.

References

- 1. Ubiquitin signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquitination | Signaling Pathways | TargetMol [targetmol.com]

- 3. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ubiquitylation and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tenovapharma.com [tenovapharma.com]

- 8. cancer-research-network.com [cancer-research-network.com]

Application Notes and Protocols for a Cell-Based Assay to Evaluate NRX-2663 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

NRX-2663 is a novel small molecule enhancer of the protein-protein interaction (PPI) between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP.[1][2] In many cancers, mutations in β-catenin, particularly at phosphorylation sites like Ser33 and Ser37, prevent its recognition by SCFβ-TrCP, leading to its accumulation and the activation of oncogenic Wnt signaling pathways.[2] this compound acts as a "molecular glue" to restore the binding of mutant β-catenin to SCFβ-TrCP, thereby promoting its ubiquitination and subsequent proteasomal degradation.[2][3] This application note provides a detailed protocol for a cell-based assay to quantify the activity of this compound by measuring the degradation of a mutant form of β-catenin.

Principle of the Assay

This assay utilizes an engineered human embryonic kidney cell line (HEK293T) that stably expresses a mutant form of β-catenin (S33E/S37A). This phosphomimetic mutant is resistant to degradation under normal conditions. Upon treatment with this compound, the interaction between the mutant β-catenin and SCFβ-TrCP is enhanced, leading to its ubiquitination and degradation by the proteasome. The activity of this compound is therefore directly correlated with the reduction in the cellular levels of the mutant β-catenin, which can be quantified using an In-Cell Western™ Assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the cell-based assay.

Caption: this compound enhances the interaction between mutant β-catenin and SCFβ-TrCP, leading to ubiquitination and proteasomal degradation.

Caption: Workflow for quantifying this compound-induced degradation of mutant β-catenin.

Experimental Protocols

Materials and Reagents

-

Cell Line: HEK293T cells stably expressing S33E/S37A mutant β-catenin.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).

-

Assay Plate: 96-well, clear-bottom, black-walled microplate.

-

This compound: Prepare a stock solution in DMSO.

-

Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS).

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

-

Primary Antibodies:

-

Rabbit anti-β-catenin antibody.

-

Mouse anti-GAPDH antibody (or other suitable housekeeping protein).

-

-

Secondary Antibodies:

-

IRDye® 800CW Goat anti-Rabbit IgG.

-

IRDye® 680RD Goat anti-Mouse IgG.

-

-

Wash Buffer: 0.1% Tween-20 in PBS.

-

Instrumentation: High-content imaging system or a plate reader capable of detecting fluorescence in the 700 nm and 800 nm channels.

Procedure

-

Cell Seeding:

-

Culture the HEK293T-mutant β-catenin cells in T75 flasks until they reach 70-80% confluency.

-

Trypsinize the cells and resuspend them in fresh culture medium.

-

Seed the cells into a 96-well plate at a density of 20,000 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Carefully remove the culture medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (DMSO) wells.

-

Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

-

-

Cell Fixation and Permeabilization:

-

Gently remove the treatment medium.

-

Add 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.

-

Wash the wells three times with 200 µL of PBS.

-

Add 100 µL of Permeabilization Buffer to each well and incubate for 15 minutes at room temperature.

-

Wash the wells three times with 200 µL of PBS.

-

-

Immunostaining:

-

Add 150 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

-

Prepare the primary antibody solution in Blocking Buffer (e.g., 1:500 dilution for both anti-β-catenin and anti-GAPDH antibodies).

-

Remove the Blocking Buffer and add 50 µL of the primary antibody solution to each well.

-

Incubate overnight at 4°C.

-

Wash the wells five times with 200 µL of Wash Buffer.

-

Prepare the secondary antibody solution in Blocking Buffer (e.g., 1:1000 dilution for both IRDye® 800CW and IRDye® 680RD antibodies). Protect from light.

-

Add 50 µL of the secondary antibody solution to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

Wash the wells five times with 200 µL of Wash Buffer, protected from light.

-

-

Data Acquisition and Analysis:

-

Acquire fluorescence signals using a suitable imaging system or plate reader.

-

β-catenin signal: 800 nm channel.

-

GAPDH signal: 700 nm channel.

-

-

Normalize the β-catenin signal to the GAPDH signal for each well to account for variations in cell number.

-

Plot the normalized β-catenin levels against the concentration of this compound and fit the data to a dose-response curve to determine the EC₅₀ value.

-

Data Presentation

The following tables summarize sample quantitative data that could be obtained from the described assay.

Table 1: Raw Fluorescence Intensity Data

| This compound (µM) | β-catenin Signal (800 nm) | GAPDH Signal (700 nm) |

| 0 (Vehicle) | 45,876 | 48,234 |

| 0.1 | 44,987 | 47,987 |

| 1 | 38,543 | 48,112 |

| 5 | 25,123 | 47,567 |

| 10 | 15,678 | 48,001 |

| 25 | 8,945 | 47,890 |

| 50 | 5,123 | 48,321 |

| 100 | 4,876 | 48,150 |

Table 2: Data Analysis and Dose-Response Metrics

| This compound (µM) | Normalized β-catenin Signal | % β-catenin Degradation |

| 0 (Vehicle) | 0.951 | 0.0 |

| 0.1 | 0.937 | 1.5 |

| 1 | 0.801 | 15.8 |

| 5 | 0.528 | 44.5 |

| 10 | 0.327 | 65.6 |

| 25 | 0.187 | 80.3 |

| 50 | 0.106 | 88.9 |

| 100 | 0.101 | 89.4 |

Summary of Results

| Parameter | Value |

| EC₅₀ | 6.8 µM |

| Maximal Degradation | 89.4% |

The described cell-based assay provides a robust and quantitative method for evaluating the activity of this compound and similar compounds that enhance the degradation of β-catenin. This protocol can be adapted for high-throughput screening to identify and characterize novel molecular glues targeting the Wnt signaling pathway.

References

Application Notes and Protocols: Measuring β-catenin Degradation Induced by NRX-2663 via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection and quantification of β-catenin protein levels in cell lysates by western blot analysis following treatment with NRX-2663. This compound is a small molecule enhancer of the interaction between β-catenin and its E3 ligase, SCFβ-TrCP, which acts as a "molecular glue" to promote the ubiquitination and subsequent proteasomal degradation of β-catenin.[1][2][3] This protocol is intended for researchers in oncology, cell biology, and drug discovery who are investigating the Wnt/β-catenin signaling pathway and the therapeutic potential of targeted protein degradation.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Dysregulation of this pathway, often leading to the accumulation of β-catenin, is a hallmark of numerous cancers. β-catenin is a multifunctional protein, playing roles in both cell adhesion and as a transcriptional coactivator. In the canonical Wnt pathway, the stability of β-catenin is tightly controlled by a "destruction complex," which includes the E3 ubiquitin ligase SCFβ-TrCP. This complex targets β-catenin for ubiquitination and degradation by the proteasome.

This compound has been identified as a molecular glue that enhances the binding affinity between β-catenin and β-TrCP.[1][2] This enhanced interaction facilitates the ubiquitination and degradation of β-catenin, thereby reducing its cellular levels and downstream signaling activity. Western blotting is a robust and widely used technique to measure changes in protein abundance, making it an ideal method to assess the efficacy of this compound in promoting β-catenin degradation.

Wnt/β-catenin Signaling Pathway and Mechanism of this compound

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action for this compound.

Caption: Wnt/β-catenin signaling pathway and the targeted degradation mechanism of this compound.

Experimental Protocol

This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, quantification, and western blot analysis of β-catenin.

Experimental Workflow

Caption: A streamlined workflow for the western blot analysis of β-catenin.

Materials and Reagents

Cell Culture and Treatment:

-

Cell line of interest (e.g., a cancer cell line with active Wnt signaling)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

Protein Extraction:

-

RIPA Lysis Buffer (e.g., 20mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS)

-

Protease and phosphatase inhibitor cocktail

Protein Quantification:

-

Bicinchoninic acid (BCA) protein assay kit

-

Bovine serum albumin (BSA) standards

Western Blotting:

-

4x Laemmli sample buffer

-

Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

-

SDS-PAGE running buffer

-

Protein transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST)

-

Primary antibody: anti-β-catenin antibody

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

-

Enhanced chemiluminescence (ECL) detection reagent

Detailed Methodology

1. Cell Culture and Treatment with this compound

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach approximately 70-80% confluency.

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical final concentration range to test for this compound's effect on β-catenin could be from 0.1 µM to 50 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the culture medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired time points (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

2. Protein Extraction

-

After treatment, place the culture plates on ice.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well (e.g., 100-200 µL for a well in a 6-well plate).

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

Use BSA standards to generate a standard curve for accurate quantification.

4. Sample Preparation for SDS-PAGE

-

Based on the protein concentrations, calculate the volume of each lysate needed to have an equal amount of protein for each sample (typically 20-30 µg per lane).

-

Add 4x Laemmli sample buffer to each normalized protein sample to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

5. SDS-PAGE and Protein Transfer

-

Load the denatured protein samples and a molecular weight marker into the wells of a precast polyacrylamide gel.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

6. Immunoblotting

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary anti-β-catenin antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The recommended dilution for the primary antibody should be determined empirically but is often in the range of 1:1000.

-

The following day, wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation. A common dilution is 1:2000 to 1:5000.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Repeat the immunoblotting process for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.

7. Detection and Data Analysis

-

Incubate the membrane with an ECL detection reagent according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities for β-catenin and the loading control using image analysis software (e.g., ImageJ).

-

Normalize the β-catenin band intensity to the corresponding loading control band intensity for each sample.

Data Presentation

The quantitative data from the western blot analysis should be summarized in a table for easy comparison of the effects of different concentrations of this compound and treatment durations on β-catenin protein levels.

Table 1: Effect of this compound on β-catenin Protein Levels

| Treatment Group | Concentration (µM) | Treatment Duration (hours) | Normalized β-catenin Intensity (Arbitrary Units) | % of Vehicle Control |

| Vehicle Control | 0 (DMSO) | 24 | 1.00 | 100% |

| This compound | 1 | 24 | 0.85 | 85% |

| This compound | 10 | 24 | 0.42 | 42% |

| This compound | 50 | 24 | 0.15 | 15% |

Table 2: Time-Course of this compound-mediated β-catenin Degradation

| Treatment Group | Concentration (µM) | Treatment Duration (hours) | Normalized β-catenin Intensity (Arbitrary Units) | % of Time 0 Control |

| Vehicle Control | 0 (DMSO) | 0 | 1.00 | 100% |

| This compound | 10 | 6 | 0.78 | 78% |

| This compound | 10 | 12 | 0.55 | 55% |

| This compound | 10 | 24 | 0.42 | 42% |

| This compound | 10 | 48 | 0.21 | 21% |

Conclusion

This application note provides a comprehensive protocol for the western blot analysis of β-catenin levels following treatment with the molecular glue this compound. By following this detailed methodology, researchers can effectively assess the dose- and time-dependent degradation of β-catenin induced by this compound, providing valuable insights into its mechanism of action and therapeutic potential. The provided diagrams and data presentation tables offer a clear framework for experimental design and reporting.

References

Application Notes and Protocols: Immunoprecipitation of β-catenin with NRX-2663 Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the immunoprecipitation of β-catenin from cell lysates treated with NRX-2663, a small molecule enhancer of the interaction between β-catenin and its E3 ligase, SCFβ-TrCP.[1][2][3][4] By stabilizing the interaction between β-catenin and β-TrCP, this compound promotes the ubiquitination and subsequent proteasomal degradation of β-catenin.[1][2] This protocol is designed for researchers investigating the Wnt/β-catenin signaling pathway and for professionals in drug development exploring novel therapeutic strategies targeting this pathway.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, often due to mutations that lead to the stabilization of β-catenin, is a hallmark of many cancers. In a healthy cell, β-catenin levels are kept low by a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).[5][6][7] This complex facilitates the phosphorylation of β-catenin, marking it for recognition by the E3 ubiquitin ligase SCFβ-TrCP and subsequent proteasomal degradation.

This compound is a novel small molecule that acts as a "molecular glue," enhancing the binding affinity between phosphorylated β-catenin and β-TrCP.[1][2] This enhanced interaction leads to increased ubiquitination and degradation of β-catenin, thereby downregulating Wnt signaling. This document provides detailed protocols for treating cells with this compound, performing co-immunoprecipitation of β-catenin to assess its interaction with β-TrCP, and quantifying the effects.

Data Presentation

The following tables summarize the expected quantitative data from a co-immunoprecipitation experiment investigating the effect of this compound on the interaction between β-catenin and β-TrCP.

Table 1: Dose-Dependent Enhancement of β-catenin and β-TrCP Interaction by this compound

| This compound Concentration (µM) | Fold Change in β-TrCP Co-immunoprecipitated with β-catenin | Standard Deviation |

| 0 (Vehicle) | 1.0 | ± 0.15 |

| 1 | 2.5 | ± 0.30 |

| 5 | 6.8 | ± 0.75 |

| 10 | 12.3 | ± 1.50 |

| 25 | 18.9 | ± 2.10 |

| 50 | 20.1 | ± 2.30 |

Table 2: Time-Course of this compound-mediated β-catenin Degradation

| Treatment Time with 10 µM this compound (hours) | Relative β-catenin Levels (Normalized to Vehicle) | Standard Deviation |

| 0 | 1.00 | ± 0.05 |

| 2 | 0.85 | ± 0.07 |

| 4 | 0.62 | ± 0.09 |

| 8 | 0.35 | ± 0.06 |

| 12 | 0.21 | ± 0.04 |

| 24 | 0.15 | ± 0.03 |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Line: HCT116 cells, which have a constitutively active Wnt signaling pathway, are a suitable model.

-

Culture Conditions: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells in 10 cm plates at a density that will result in 70-80% confluency at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. For the experiment, dilute the stock solution in culture medium to the final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Prepare a vehicle control with the same concentration of DMSO.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 4-8 hours for co-immunoprecipitation experiments, or for a time-course of up to 24 hours for degradation studies).

Protocol 2: Co-Immunoprecipitation of β-catenin

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add 1 ml of ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail) to each plate.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (cleared lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of the cleared lysate using a Bradford or BCA protein assay.

-

Pre-clearing (Optional but Recommended):

-

To 1 mg of total protein, add 20 µl of Protein A/G agarose beads.

-

Incubate on a rotator for 1 hour at 4°C.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and discard the beads.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add 2-4 µg of anti-β-catenin antibody (or a corresponding amount of control IgG).

-

Incubate on a rotator overnight at 4°C.

-

Add 40 µl of Protein A/G agarose beads to each sample and incubate for an additional 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant.

-

Wash the beads three to five times with 1 ml of ice-cold IP lysis buffer. After the final wash, carefully remove all supernatant.

-

-

Elution:

-

Resuspend the beads in 40 µl of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

-

Centrifuge at 1,000 x g for 1 minute and collect the supernatant.

-

Protocol 3: Western Blotting and Densitometry

-

SDS-PAGE: Load the eluted samples and an input control (a small fraction of the total cell lysate) onto an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-TrCP and β-catenin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the amount of co-immunoprecipitated β-TrCP to the amount of immunoprecipitated β-catenin.

Visualizations

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for the co-immunoprecipitation of β-catenin.

References

Application Notes and Protocols: Determining the EC50 of NRX-2663 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals.

Abstract

NRX-2663 is a novel small molecule enhancer of the protein-protein interaction between β-catenin and the E3 ligase SCFβ-TrCP.[1][2] By acting as a "molecular glue," this compound promotes the ubiquitylation and subsequent proteasomal degradation of mutant β-catenin, a key driver in various cancers.[3][4] This document provides detailed protocols for determining the half-maximal effective concentration (EC50) of this compound in various cancer cell lines. A summary of the available binding assay data for this compound is presented, and the putative signaling pathway through which it exerts its effects is illustrated.

Introduction

The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and tumorigenesis.[5][6] In many cancers, mutations in β-catenin prevent its recognition by the E3 ligase β-TrCP, leading to its accumulation and the subsequent activation of oncogenic gene transcription.[1] this compound represents a promising therapeutic strategy by restoring the interaction between mutant β-catenin and β-TrCP, thereby inducing its degradation.[1][4] Determining the EC50 of this compound across a panel of cancer cell lines is a critical step in its preclinical evaluation, providing insights into its potency and selectivity.

Data Presentation